1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester
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Overview
Description
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester is an organic compound with the molecular formula C17H28O8. It is a tetraester derivative of pentanetetracarboxylic acid, characterized by the presence of four ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester typically involves esterification reactions. One common method is the reaction of pentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pentanetetracarboxylic acid.
Reduction: 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Medicine: Explored for its potential as a prodrug, where the ester groups can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of polymers and resins due to its multifunctional ester groups.
Mechanism of Action
The mechanism of action of 1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester involves the hydrolysis of its ester groups to release the corresponding carboxylic acids. These carboxylic acids can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are determined by the nature of the hydrolyzed products and their interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,3,3,5-pentanetetracarboxylate: Another tetraester derivative with similar reactivity.
1,3,3,5-Pentanetetracarboxylic acid, tetraethyl ester: A closely related compound with different ester groups.
Uniqueness
1,3,3,5-Pentanetetracarboxylic acid, 3,3-diethyl 1,5-dimethyl ester is unique due to its specific ester groups, which confer distinct reactivity and properties compared to other tetraester derivatives
Properties
CAS No. |
113203-28-4 |
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Molecular Formula |
C15H24O8 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
3-O,3-O-diethyl 1-O,5-O-dimethyl pentane-1,3,3,5-tetracarboxylate |
InChI |
InChI=1S/C15H24O8/c1-5-22-13(18)15(14(19)23-6-2,9-7-11(16)20-3)10-8-12(17)21-4/h5-10H2,1-4H3 |
InChI Key |
NQXPUCNKHCSPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC)(CCC(=O)OC)C(=O)OCC |
Origin of Product |
United States |
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